(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol
Description
This compound is a stereochemically complex bicyclic furanodioxolane derivative with a hydroxymethyl substituent at the 6-position. Its structure features a fused furo[2,3-d][1,3]dioxolane core, which is common in carbohydrate-protecting group chemistry, particularly in derivatives of sugars like glucose or glucofuranose. The stereochemistry (3aR,6S,6aR) indicates a rigid, chair-like conformation that influences its reactivity and interactions in synthetic pathways. The hydroxymethyl group enhances hydrophilicity, while the 2,2-dimethyl groups provide steric protection, stabilizing the dioxolane ring against hydrolysis .
This compound is structurally related to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (a widely used protected sugar intermediate), but it differs in the substitution pattern and stereoelectronic environment, making it a valuable intermediate for nucleoside synthesis, chiral catalysts, or bioactive molecule development .
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C8H14O5/c1-7(2)12-5-6(13-7)11-4-8(5,10)3-9/h5-6,9-10H,3-4H2,1-2H3/t5-,6+,8-/m0/s1 |
InChI Key |
BUPFOJDEWHYOAJ-BBVRLYRLSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)OC[C@]2(CO)O)C |
Canonical SMILES |
CC1(OC2C(O1)OCC2(CO)O)C |
Origin of Product |
United States |
Biological Activity
The compound (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol is a member of the furodioxole family and has garnered attention for its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C13H22O7
- Molecular Weight: 290.31 g/mol
- CAS Number: 1646857-53-5
Antiviral Properties
Recent studies have indicated that compounds related to furodioxoles exhibit significant antiviral activity. For instance, derivatives of this class have been shown to inhibit HIV protease activity effectively. The mechanism involves the binding of these compounds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins necessary for viral replication .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. It has demonstrated a capacity to scavenge free radicals and reduce oxidative stress markers in vitro. This property suggests a potential role in mitigating oxidative damage in biological systems .
Study 1: Antiviral Efficacy Against HIV
A notable study evaluated the efficacy of this compound as a potential therapeutic agent against HIV. The research involved in vitro assays where the compound was tested for its ability to inhibit HIV protease. Results showed a significant reduction in viral replication at low micromolar concentrations .
Study 2: Antioxidant Effects in Cellular Models
Another investigation focused on the antioxidant effects of this compound using human cell lines exposed to oxidative stress. The results indicated that treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related analogs, highlighting key differences in substituents, functional groups, and properties:
Reactivity and Stability
- Hydrolysis Resistance : The 2,2-dimethyl groups in the target compound and its analogs protect the dioxolane ring from acid-catalyzed hydrolysis, a feature critical for their use in multistep syntheses .
- Functional Group Compatibility: Benzyl-protected derivatives (e.g., CAS 85846-80-6) exhibit greater lipophilicity, enabling phase-transfer reactions in nonpolar solvents . In contrast, the hydroxymethyl group in the target compound facilitates nucleophilic substitutions or oxidations to carboxylic acids .
- Fluorinated Analogs : The introduction of fluorine (e.g., 6-deoxy-6-fluoro derivatives) enhances metabolic stability and electronic effects, making these compounds suitable for probing enzyme active sites or drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
